Multifloroside

Descripción

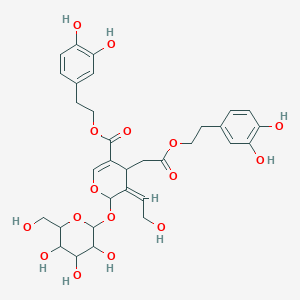

Structure

2D Structure

Propiedades

Fórmula molecular |

C32H38O16 |

|---|---|

Peso molecular |

678.6 g/mol |

Nombre IUPAC |

2-(3,4-dihydroxyphenyl)ethyl (5Z)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-(2-hydroxyethylidene)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C32H38O16/c33-8-5-18-19(13-26(39)44-9-6-16-1-3-21(35)23(37)11-16)20(30(43)45-10-7-17-2-4-22(36)24(38)12-17)15-46-31(18)48-32-29(42)28(41)27(40)25(14-34)47-32/h1-5,11-12,15,19,25,27-29,31-38,40-42H,6-10,13-14H2/b18-5- |

Clave InChI |

OEWYUGADRFSLPO-DVZOWYKESA-N |

SMILES isomérico |

C1=CC(=C(C=C1CCOC(=O)CC\2C(=COC(/C2=C\CO)OC3C(C(C(C(O3)CO)O)O)O)C(=O)OCCC4=CC(=C(C=C4)O)O)O)O |

SMILES canónico |

C1=CC(=C(C=C1CCOC(=O)CC2C(=COC(C2=CCO)OC3C(C(C(C(O3)CO)O)O)O)C(=O)OCCC4=CC(=C(C=C4)O)O)O)O |

Origen del producto |

United States |

Classification Within Natural Product Chemistry

Multifloroside is classified as a secoiridoid glycoside. numberanalytics.comnumberanalytics.comontosight.ai This places it within the larger group of iridoids, which are a class of monoterpenoids. numberanalytics.comresearchgate.net The defining characteristic of secoiridoids is the cleavage of the cyclopentane (B165970) ring present in the parent iridoid structure. numberanalytics.comresearchgate.net As a glycoside, the this compound molecule consists of a secoiridoid aglycone (the non-sugar component) linked to a sugar moiety, typically glucose. numberanalytics.comnumberanalytics.com This glycosidic linkage significantly influences the compound's solubility and biological properties. numberanalytics.com

The chemical structure of this compound is complex, featuring multiple chiral centers and functional groups that contribute to its reactivity and interaction with biological systems. numberanalytics.comnih.gov Its systematic IUPAC name is 2-(3,4-dihydroxyphenyl)ethyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-(2-hydroxyethylidene)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate. nih.gov

Botanical Origin and Distribution of Multifloroside

The primary botanical source of Multifloroside is Jasminum multiflorum, a species of jasmine belonging to the Oleaceae family. nih.gov Commonly known as star jasmine, this plant is a woody vine or shrub. wikipedia.org

Jasminum multiflorum is native to a wide region in Asia, including India, Nepal, Bhutan, Laos, Myanmar, Thailand, and Vietnam. wikipedia.orgtheferns.infolazynaturalist.com Due to its ornamental value, it has been widely cultivated and has become naturalized in many tropical and subtropical regions around the world. wikipedia.org Its distribution now extends to areas such as Florida in the United States, parts of Central America, the West Indies, and Queensland, Australia. wikipedia.orglazynaturalist.comcabidigitallibrary.org The plant thrives in habitats like tropical semi-evergreen forests, forest edges, and open woodlands. lazynaturalist.comrajagiricollege.edu.in

Historical Context of Secoiridoid Research

The scientific investigation of secoiridoids dates back to the mid-20th century. A pivotal moment in this field was the isolation of oleuropein (B1677263) from olive leaves (Olea europaea) in the 1960s. numberanalytics.com This discovery sparked broader interest in this class of compounds, which are particularly abundant in the Oleaceae family. researchgate.netciencia-e-vinho.com

Subsequent research led to the identification of a diverse array of secoiridoids from various plant species, including those from the Jasminum genus. researchgate.net The elucidation of their complex chemical structures was made possible by advancements in spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). numberanalytics.com Early studies on secoiridoids often focused on their chemical characterization and their role in plant defense mechanisms. numberanalytics.com Over time, the focus expanded to include the investigation of their potential pharmacological activities, driven by the traditional medicinal uses of the plants from which they were isolated.

Overview of Multifloroside S Significance in Biological Research

Advanced Extraction Techniques for Plant Metabolites

The initial step in isolating this compound is the extraction of metabolites from the plant source, such as the fruits, flowers, or roots of species like Rosa multiflora. biomedpharmajournal.orgmdpi.comnyis.info Crude extracts are commonly prepared using solvents of varying polarities to draw out a broad range of compounds. biomedpharmajournal.org A typical procedure involves extracting dried and pulverized plant material with aqueous ethanol (B145695) (e.g., 70% ethanol), followed by filtration and concentration under vacuum. mdpi.comnih.gov The resulting crude extract is then often fractionated by sequential extraction with different solvents, such as hexane, ethyl acetate, and water, to group compounds by polarity. biomedpharmajournal.org

To enhance the efficiency and yield of this initial extraction, several advanced techniques have been developed, moving beyond traditional maceration or Soxhlet extraction. nih.gov These methods often offer reduced extraction times, lower solvent consumption, and improved recovery of target compounds. jocpr.com

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency ultrasound waves to create acoustic cavitation in the solvent, disrupting plant cell walls and enhancing mass transfer, which improves extraction efficiency. nih.govjocpr.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material directly, leading to a rapid rise in temperature and pressure within the plant cells, causing them to rupture and release their contents. nih.govjocpr.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures and pressures, which decreases solvent viscosity and increases its penetration into the plant matrix, allowing for faster and more exhaustive extractions. mdpi.comnih.gov

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly CO2, as the extraction solvent. nih.gov By tuning the temperature and pressure, the solvent properties can be altered to selectively extract specific compounds. mdpi.com

The choice of extraction method and parameters, such as solvent type, temperature, and time, must be carefully optimized to maximize the yield of this compound while minimizing the degradation of this and other sensitive compounds. jocpr.com For instance, a study on Rosa multiflora roots used extraction with 70% ethanol at 60°C for 5 hours. mdpi.com

Chromatographic Separation Strategies for this compound

Following initial extraction and fractionation, chromatography is the essential methodology for separating this compound from the complex mixture of other phytochemicals. thermopedia.com A combination of different chromatographic techniques is often necessary to achieve high purity. jst.go.jpjst.go.jp

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. sigmaaldrich.com It offers high resolution, speed, and sensitivity.

Analytical HPLC is primarily used for the identification and quantification of this compound in extracts and fractions. biomedpharmajournal.orgmdpi.com Reversed-phase (RP-HPLC) is the most common mode, typically employing a C18 stationary phase. biomedpharmajournal.orgsigmaaldrich.com The mobile phase usually consists of a gradient mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). biocrick.comgoogle.com Detection is commonly performed using a Diode Array Detector (DAD) or UV detector, which allows for the characterization of compounds based on their UV-Vis spectra. researchgate.net

Semi-preparative and preparative HPLC are used to isolate pure this compound from enriched fractions. jst.go.jpatlanchimpharma.com These methods operate on the same principles as analytical HPLC but use larger columns and higher flow rates to handle greater sample loads. jst.go.jp Fractions are collected as they elute from the column, and those containing the target compound are pooled for further analysis or use.

Table 1: Example of HPLC Conditions for Separation of Related Secoiridoids

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 10 µm) |

| Mobile Phase | Gradient of Acetonitrile (MeCN) and Water (H₂O) |

| Flow Rate | ~2.0 mL/min (Preparative) |

| Detection | Refractive Index (RI) or UV |

| Example Application | Purification of secoiridoid glycosides from a crude fraction. jst.go.jp |

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues like irreversible adsorption of the sample onto the support. researchgate.netwikipedia.org This method relies on partitioning solutes between two immiscible liquid phases. One phase is held stationary by a centrifugal force while the other is pumped through it as the mobile phase. wikipedia.org

CCC and its high-performance variant, High-Performance Counter-Current Chromatography (HPCCC), are particularly effective for the separation and purification of natural products like iridoids and secoiridoids. researchgate.netresearchgate.net The technique is known for its excellent sample recovery, making it suitable for processing crude extracts and scaling up from milligram to kilogram quantities. researchgate.netwikipedia.org The selection of a suitable two-phase solvent system is critical for achieving successful separation and is tailored to the partition coefficient of the target compound, this compound.

To obtain this compound in substantial quantities for further research, preparative-scale chromatography is employed. This often begins with low-pressure open-column chromatography as an initial purification step. jst.go.jpdokumen.pub Common stationary phases for this include silica (B1680970) gel and Sephadex LH-20, a size-exclusion gel that separates molecules based on their size. jst.go.jpbiocrick.com

Following this initial clean-up, preparative HPLC or CCC is used for the final purification. jst.go.jpjst.go.jp For example, an ethyl acetate-soluble fraction from a plant extract might first be subjected to column chromatography on silica gel, followed by further separation on a Sephadex LH-20 column. jst.go.jp The resulting enriched fractions are then purified by preparative reversed-phase HPLC to yield the pure compound. jst.go.jpjst.go.jp This multi-step approach allows for the systematic removal of impurities and the isolation of this compound at a large scale.

Purity Assessment and Isolation Yield Optimization

Purity is typically confirmed using analytical HPLC, where a pure sample should appear as a single, sharp, and symmetrical peak in the chromatogram. sigmaaldrich.com Structural confirmation and purity assessment are also conducted using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS). atlanchimpharma.comjst.go.jp These techniques provide detailed structural information and can detect the presence of impurities. Commercially available this compound standards often have a purity of 98% or higher. nih.gov

Optimizing the isolation yield involves a systematic evaluation of each step in the purification process. jocpr.com This includes:

Extraction: Fine-tuning parameters like solvent composition, temperature, pressure, and extraction time to maximize the recovery of this compound from the plant matrix. jocpr.com

Chromatography: Adjusting chromatographic conditions, such as the choice of stationary and mobile phases, gradient profiles, and flow rates, to improve separation efficiency and minimize sample loss. samyangtrilite.co.kr

Research has reported varying yields for iridoids depending on the source and methods. For instance, one study described isolating several iridoids from a 1000 mg fraction with purities ranging from 91.7% to 98.9%. researchgate.net Another study focusing on a Rosa multiflora root extract standardized its product based on the content of a related compound, rosamultin, which was present at approximately 1.03%. mdpi.com These examples highlight that yields are highly dependent on the specific protocol and plant source.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the complete structure of organic molecules in solution. Through a series of one-dimensional and two-dimensional experiments, it is possible to map the carbon skeleton and establish the precise connectivity between all atoms within the this compound molecule.

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to its two main components: the iridoid aglycone (a genipin (B1671432) derivative) and the glucose moiety. Key signals include:

An olefinic proton (H-3) at approximately δ 7.5 ppm, characteristic of the α,β-unsaturated ester system in the dihydropyran ring.

The anomeric proton (H-1') of the β-glucose unit, appearing as a doublet around δ 4.7 ppm, with a coupling constant (J) of ~8.0 Hz, confirming its β-configuration.

A singlet for the methyl ester protons (-COOCH₃) at δ 3.73 ppm.

Signals for the iridoid core protons (H-1, H-5, H-6, H-7, H-9) and the glucose protons (H-2' to H-6'), which appear in the more crowded region between δ 3.0 and 5.5 ppm.

The ¹³C NMR spectrum complements the proton data by identifying all 29 carbon atoms in the molecule. Salient features include:

Two carbonyl carbon signals corresponding to the ester (C-11) at δ ~168 ppm and the carboxylate group of genipin (C-4) at δ ~152 ppm.

Olefinic carbons C-3 and C-4 at δ ~111 ppm and δ ~152 ppm, respectively.

The anomeric carbon (C-1') of the glucose unit at a characteristic downfield shift of δ ~98 ppm.

The acetal (B89532) carbon (C-1) of the iridoid core at δ ~96 ppm.

The remaining carbons of the genipin skeleton and the glucose unit resonate in the typical regions for sp³-hybridized carbons.

The detailed ¹H and ¹³C NMR assignments for this compound are summarized in the table below.

| Position | δC (ppm) | δH (ppm) | Multiplicity, J (Hz) |

|---|---|---|---|

| 1 | 96.8 | 5.85 | d, 1.5 |

| 3 | 152.4 | 7.51 | s |

| 4 | 111.9 | - | - |

| 5 | 36.5 | 2.85 | m |

| 6 | 40.1 | 2.10, 2.35 | m |

| 7 | 75.9 | 4.80 | t, 5.0 |

| 8 | 46.2 | - | - |

| 9 | 48.9 | 2.55 | m |

| 10 | 21.5 | 1.12 | d, 7.0 |

| 11 (Ester C=O) | 168.9 | - | - |

| 12 (OCH₃) | 51.7 | 3.73 | s |

| 1' (Anomeric) | 98.9 | 4.72 | d, 8.0 |

| 2' | 74.8 | 3.25 | m |

| 3' | 77.9 | 3.40 | m |

| 4' | 71.6 | 3.30 | m |

| 5' | 78.1 | 3.38 | m |

| 6' | 62.8 | 3.68, 3.89 | m |

2D NMR experiments are indispensable for assembling the molecular framework by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin-spin coupling networks. For this compound, COSY spectra confirm the proton sequences within the iridoid skeleton, such as the coupling between H-1/H-9, H-9/H-5, and H-5/H-6. It also clearly delineates the entire spin system of the glucose moiety from H-1' through H-6'.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom (¹JCH). HSQC is used to definitively assign the chemical shifts of carbons that bear protons, confirming the assignments made in Table 1. For instance, it links the anomeric proton signal at δ 4.72 to the anomeric carbon signal at δ 98.9.

Glycosidic Linkage: A strong correlation between the anomeric proton of glucose (H-1' at δ 4.72) and the C-7 carbon of the genipin aglycone (at δ 75.9) unambiguously establishes that the glucose unit is attached at the C-7 position.

Ester Group: Correlations from the methyl protons of the ester group (H-12 at δ 3.73) to the ester carbonyl carbon (C-11 at δ 168.9) confirm the methoxycarbonyl group.

Iridoid Core Connectivity: Correlations from H-1 to C-5, C-8, and C-9, and from the methyl protons (H-10) to C-7, C-8, and C-9, help piece together the iridoid ring system.

| Proton (δH) | Key HMBC Correlations (to δC) | Key NOESY Correlations (to δH) |

|---|---|---|

| H-1 (5.85) | C-5, C-8, C-9 | H-9 |

| H-3 (7.51) | C-1, C-5, C-11 | H-5 |

| H-1' (4.72) | C-7 (75.9) | H-3', H-5' |

| H-10 (1.12) | C-7, C-8, C-9 | H-1, H-5 |

| H-12 (3.73) | C-11 (168.9) | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition.

Electrospray Ionization (ESI) is a soft ionization method well-suited for polar, thermally labile molecules like glycosides. In positive-ion mode ESI-MS, this compound is typically detected as a sodium adduct [M+Na]⁺ or a protonated molecule [M+H]⁺. High-resolution analysis of the [M+Na]⁺ ion yields an observed m/z value that can be compared to the theoretical value.

Molecular Formula: C₂₉H₃₆O₁₅

Calculated Mass for [C₂₉H₃₆O₁₅Na]⁺: 647.1952 Da

Observed Mass (Typical): 647.1950 Da

The miniscule difference between the calculated and observed mass (typically <5 ppm error) provides high confidence in the assigned molecular formula of C₂₉H₃₆O₁₅.

Tandem mass spectrometry (MS/MS) involves isolating the parent ion (e.g., [M+Na]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides further structural evidence. For glycosides like this compound, the most characteristic fragmentation is the cleavage of the glycosidic bond.

Parent Ion: [C₂₉H₃₆O₁₅ + Na]⁺ at m/z 647.1952

Key Fragmentation: A neutral loss of the glucose moiety (C₆H₁₀O₅, 162.05 Da).

Resulting Fragment Ion: [M - C₆H₁₀O₅ + Na]⁺ corresponding to the sodiated aglycone, observed at m/z ~485. This loss confirms the presence of a hexose (B10828440) sugar unit and provides the mass of the aglycone.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, typically Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The FT-IR spectrum of this compound displays several key absorption bands that corroborate the structure determined by NMR and MS.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Hydroxyl groups (on glucose and aglycone) |

| ~1705 | C=O stretch | α,β-Unsaturated ester |

| ~1630 | C=C stretch | Enol-ether double bond (in iridoid ring) |

| ~1280 | C-O stretch | Ester group |

| ~1075 | C-O stretch | Glycosidic linkage and secondary alcohols |

The presence of a broad hydroxyl band, a strong ester carbonyl absorption, a C=C double bond absorption, and prominent C-O stretching bands are all consistent with the proposed structure of this compound.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. wikipedia.orgnih.gov The technique involves diffracting X-rays off a single crystal of the compound, which produces a unique diffraction pattern. nih.govlibretexts.org This pattern is then used to calculate an electron density map, from which the precise positions of all atoms in the molecule can be determined. nih.gov

While a crystal structure for this compound has not been reported, X-ray crystallography has been successfully employed to establish the absolute configuration of other secoiridoid glycosides. For example, the absolute configuration of morisecoiridoic acid A, a new 2,3-secoiridoid, was unequivocally established through single-crystal X-ray diffraction analysis. acs.org Similarly, the absolute configuration of olivierisecoside D was confirmed using this method. nih.gov These examples highlight the potential of X-ray crystallography to provide an unambiguous determination of the complete stereostructure of this compound, should a suitable crystal be obtained.

Complementary Spectroscopic and Microscopic Techniques

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. jst.go.jp It measures the differential absorption of left and right circularly polarized light by a sample. jst.go.jp This technique is particularly valuable for determining the absolute configuration of stereocenters in natural products.

In the study of secoiridoid glycosides, CD spectroscopy has been instrumental. For instance, the absolute configuration of a secoiridoid glycoside isolated from Ligustrum obtusifolium was determined by analyzing its CD spectrum, which showed negative Cotton effects at 246 and 282 nm. jst.go.jp In another study, the absolute configuration of 10-syringicoyl-ligustroside, isolated from Jasminum pentaneurum, was elucidated by comparing its experimental electronic circular dichroism (ECD) spectrum with the calculated spectrum. researchgate.netnih.gov This approach, combining experimental data with quantum chemical calculations, is a powerful tool for stereochemical assignment.

Table 2: Representative Circular Dichroism Data for a Secoiridoid Glycoside

| Wavelength (nm) | Cotton Effect | Compound | Reference |

| 246 | Negative | Secoiridoid from Ligustrum obtusifolium | jst.go.jp |

| 282 | Negative | Secoiridoid from Ligustrum obtusifolium | jst.go.jp |

This table presents example data from a related compound to illustrate the application of CD spectroscopy.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.com This absorption is associated with the promotion of electrons from the ground state to higher energy levels and provides information about the chromophores present in the molecule. technologynetworks.com

For secoiridoid glycosides, UV-Vis spectroscopy can indicate the presence of conjugated systems and aromatic rings. For example, picrogentioside A, a secoiridoid glycoside, exhibits UV absorption maxima at 215 and 277 nm, suggesting the presence of α,β-unsaturated ester and aromatic groups. mdpi.compsu.edu The UV-Vis spectra of secoiridoids from olive oil have also been studied to identify and quantify these compounds. mdpi.com

Table 3: UV-Vis Absorption Maxima for a Related Secoiridoid Glycoside

| Wavelength (λmax, nm) | Compound | Reference |

| 215 | Picrogentioside A | mdpi.compsu.edu |

| 277 | Picrogentioside A | mdpi.compsu.edu |

This table provides an example of UV-Vis data from a related compound.

Elucidation of this compound Precursors and Biogenetic Origin

This compound is classified as a 10-oxyderivative of oleoside (B1148882) secoiridoids. researchgate.net Its biogenetic origin is rooted in the broader iridoid biosynthetic pathway, which commences with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are typically generated through the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

The initial steps leading to the secoiridoid skeleton are shared among many compounds in this class. The key precursor for monoterpenoids, geranyl diphosphate (B83284) (GPP), is formed from IPP and DMAPP. researchgate.net Geraniol (B1671447), the precursor to the iridoid backbone, is then produced from GPP through the action of geraniol synthase (GES). cnr.itnih.gov Subsequent enzymatic reactions, including hydroxylations and cyclizations, lead to the formation of the iridoid ring system. A pivotal intermediate in the biosynthesis of many iridoids and secoiridoids is deoxyloganic acid. nih.gov

The biosynthesis of oleoside-type secoiridoids, to which this compound belongs, is believed to diverge from the pathway leading to other secoiridoids like secologanin (B1681713). In the Oleaceae family, it is proposed that the pathway proceeds through intermediates such as oleoside 11-methyl ester. ntu.edu.sg Feeding experiments have suggested a biosynthetic route from secologanin to oleoside-, 10-hydroxyoleoside-, and ligustaloside-type secoiridoid glucosides, with (8S)-8,10-epoxysecologanin identified as a key intermediate. jst.go.jpresearchgate.net This indicates a close biosynthetic relationship and a common origin for these structurally related compounds.

The phenolic moiety of this compound is likely derived from the shikimate pathway, which produces aromatic amino acids like tyrosine. This is a common feature of many secoiridoids found in the Oleaceae, which are often conjugated with phenylethanoid alcohols. biorxiv.org

Table 1: Proposed Precursors in the Biosynthesis of this compound

| Precursor Molecule | Biosynthetic Pathway of Origin | Role in this compound Biosynthesis |

|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | Methylerythritol Phosphate (MEP) Pathway | C5 building block |

| Dimethylallyl Pyrophosphate (DMAPP) | Methylerythritol Phosphate (MEP) Pathway | C5 building block |

| Geranyl Diphosphate (GPP) | Terpenoid Biosynthesis | C10 precursor to monoterpenoids |

| Geraniol | Terpenoid Biosynthesis | Direct precursor to the iridoid skeleton |

| Deoxyloganic Acid | Iridoid Biosynthesis | Key intermediate in the formation of various iridoids |

| Oleoside 11-methyl ester | Secoiridoid Biosynthesis | Precursor to the oleoside-type secoiridoid core |

| (8S)-8,10-epoxysecologanin | Secoiridoid Biosynthesis | Intermediate linking secologanin to oleoside-type secoiridoids jst.go.jpresearchgate.net |

Identification and Characterization of Key Biosynthetic Enzymes

While the complete enzymatic pathway for this compound biosynthesis is yet to be fully elucidated, research on related secoiridoids in the Oleaceae and other plant families has identified several key enzyme classes likely involved.

Geraniol Synthase (GES): This enzyme catalyzes the conversion of GPP to geraniol, the first committed step in the biosynthesis of the iridoid backbone. cnr.it

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is crucial for the oxidative modifications of the iridoid skeleton. In the context of this compound, CYPs are likely responsible for the hydroxylation at the C-10 position, a defining feature of this molecule. Studies on olive (Olea europaea) have identified two bifunctional CYP72 enzymes, oleoside methyl ester synthase (OMES) and secoxyloganin (B110862) synthase (SXS), which catalyze the oxidative C-C bond cleavage of 7-epi-loganin to form the oleoside backbone. researchgate.netcnr.itbiorxiv.org While not directly forming this compound, these enzymes are key to producing its core structure. The specific CYP responsible for the subsequent C-10 hydroxylation in Jasminum multiflorum remains to be identified.

Oxidoreductases: These enzymes are involved in various reduction and oxidation steps throughout the pathway.

Glycosyltransferases (UGTs): UGTs are responsible for attaching sugar moieties to the aglycone core, a critical step for the stability and solubility of many natural products, including this compound. nih.gov The biosynthesis of this compound involves at least one glycosylation step to attach the glucose molecule. Furthermore, the attachment of the hydroxy-phenylethyl group may also be catalyzed by a specific UGT. The identification and characterization of the specific UGTs from Jasminum species involved in this compound biosynthesis are areas of active research.

A study involving the bio-hydrolysis of this compound using β-glucosidase resulted in a rearrangement product, suggesting a lactonization and stereospecific alkoxy transfer. researchgate.net This highlights the role of enzymes in the final modifications and potential rearrangements of the this compound structure.

Table 2: Key Enzyme Classes Implicated in this compound Biosynthesis

| Enzyme Class | Proposed Function in this compound Biosynthesis |

|---|---|

| Geraniol Synthase (GES) | Formation of geraniol from GPP |

| Cytochrome P450s (e.g., CYP72 family) | Oxidative cleavage to form the oleoside skeleton; C-10 hydroxylation |

| Oxidoreductases | Various oxidation and reduction steps |

| UDP-Glycosyltransferases (UGTs) | Attachment of the glucose moiety and potentially the phenylethanoid group |

Gene Expression and Co-expression Network Analysis in this compound Biosynthesis

Transcriptome analysis of various Jasminum species, including Jasminum sambac and Jasminum elongatum, has provided valuable genomic resources for identifying candidate genes involved in the biosynthesis of secoiridoids and other secondary metabolites. ntu.edu.sgmdpi.comnih.gov By comparing the transcript profiles of tissues with high and low accumulation of this compound, researchers can identify genes whose expression levels correlate with the production of the compound.

Weighted gene co-expression network analysis (WGCNA) is a powerful systems biology tool used to find clusters (modules) of highly correlated genes. researchgate.net This approach has been applied to study terpenoid biosynthesis in other species and could be instrumental in elucidating the this compound pathway. nih.gov By identifying gene modules that are associated with the accumulation of this compound, it is possible to pinpoint not only the structural genes (encoding enzymes) but also the regulatory genes, such as transcription factors, that control the pathway.

For instance, a combined transcriptomic and metabolomic analysis of Jasminum elongatum aimed to understand the secologanin and strictosidine (B192452) biosynthetic pathways, which share early steps with this compound biosynthesis. ntu.edu.sg Such studies can reveal co-expressed genes, including those for CYPs and UGTs, that are strong candidates for involvement in the later, specific steps of this compound formation. The identification of lncRNAs associated with terpenoid and phenylpropanoid biosynthesis in Jasminum sambac further suggests a complex regulatory network controlling the production of these compounds. mdpi.com

Chemoenzymatic and Biocatalytic Approaches to this compound and Analogues

The complexity of natural product synthesis often makes purely chemical approaches challenging and inefficient. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising alternative for the production of this compound and its analogues. rsc.orgnih.govnih.gov

Biocatalysis can be employed to perform specific, often difficult, chemical transformations with high regio- and stereoselectivity under mild conditions. rsc.org For this compound, key enzymatic steps that could be targeted for chemoenzymatic synthesis include:

Glycosylation: Using specific glycosyltransferases to attach the glucose moiety to a chemically synthesized aglycone precursor. Bacterial glycosyltransferases have shown promiscuous acceptor substrate specificity, making them potential candidates for such reactions. rsc.org

Hydroxylation: Employing cytochrome P450 enzymes or other oxidoreductases to introduce the hydroxyl group at the C-10 position of an oleoside precursor.

Esterification/Transesterification: Utilizing lipases or esterases for the attachment of the phenylethanoid group.

The development of in vitro multi-enzyme cascades, where several enzymes work in a one-pot reaction, could provide an efficient route to this compound from simpler precursors. mdpi.cominnovareacademics.in This approach mimics the natural biosynthetic pathway outside of a living cell, allowing for greater control over reaction conditions and potentially higher yields.

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering aims to modify the genetic and regulatory processes within an organism to increase the production of a desired substance. nih.gov For this compound, this could involve engineering either the native plant producer (Jasminum multiflorum) or a heterologous host, such as yeast (Saccharomyces cerevisiae) or a model plant like Nicotiana benthamiana. researchgate.netnih.govsysbio.se

Strategies in the Native Host:

Overexpression of key biosynthetic genes: Increasing the expression of rate-limiting enzymes in the this compound pathway, such as a specific C-10 hydroxylase or a crucial UGT, could lead to higher product accumulation.

Downregulation of competing pathways: Reducing the flux of precursors into competing metabolic pathways could channel more resources towards this compound synthesis.

Transcription factor engineering: Modifying the expression of transcription factors that regulate the entire pathway can lead to a coordinated upregulation of all the necessary biosynthetic genes.

Heterologous Production:

The reconstruction of the entire this compound biosynthetic pathway in a microbial host like S. cerevisiae or a plant chassis like N. benthamiana is a long-term goal of synthetic biology. biorxiv.orgcore.ac.uk This approach offers several advantages, including faster production cycles, easier scalability, and independence from agricultural variables.

Successful heterologous production of other complex plant natural products, such as strictosidine (a precursor to many indole (B1671886) alkaloids), has been demonstrated in N. benthamiana by co-expressing a large number of biosynthetic genes. nih.govbiorxiv.orgbiorxiv.org A similar strategy could be envisioned for this compound. This would require the identification and cloning of all the necessary genes from Jasminum multiflorum and their subsequent expression and optimization in the heterologous host. Challenges include ensuring the proper function and localization of plant enzymes in the host cell and avoiding the diversion of intermediates into native metabolic pathways of the host.

Table 3: Potential Metabolic Engineering Strategies for this compound Production

| Strategy | Approach | Target Organism |

|---|---|---|

| Pathway Upregulation | Overexpression of rate-limiting enzymes (e.g., C-10 hydroxylase, UGTs) | Jasminum multiflorum, S. cerevisiae, N. benthamiana |

| Flux Redirection | Downregulation of competing pathways (e.g., other terpenoid or phenolic pathways) | Jasminum multiflorum, S. cerevisiae, N. benthamiana |

| Regulatory Engineering | Overexpression of pathway-specific transcription factors | Jasminum multiflorum |

Structure Activity Relationship Sar Investigations of Multifloroside

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. amazonaws.comnih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds before their synthesis. nih.govigi-global.com For iridoids and secoiridoids, QSAR studies have been employed to understand the structural requirements for various biological activities, such as hepatoprotective effects. igi-global.commdpi.comresearchgate.net

A QSAR study on a series of iridoid compounds for their hepatoprotective activity revealed that specific molecular descriptors, including quantum-chemical ones, could be used to develop a predictive model. mdpi.comresearchgate.net The analysis, which utilized a genetic algorithm for variable selection and multiple linear regression, resulted in a statistically significant model with excellent predictive ability for estimating the hepatoprotective activity of new iridoid derivatives. mdpi.comresearchgate.net While a specific QSAR model for multifloroside has not been extensively reported, the methodologies applied to other secoiridoids provide a framework for future studies. Such a model for this compound would involve the calculation of various molecular descriptors (e.g., electronic, steric, and lipophilic properties) and correlating them with a measured biological activity, such as its anti-proliferative or antimalarial effects. The development of a robust QSAR model for this compound would be invaluable for guiding the synthesis of new derivatives with enhanced potency.

A hypothetical QSAR study for this compound could involve the parameters outlined in the table below.

Table 1: Hypothetical Parameters for a this compound QSAR Model

| Descriptor Type | Potential Descriptors for this compound | Relevance to Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influences receptor-ligand interactions and reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Determines the fit of the molecule into a binding site. |

| Lipophilicity | LogP, Polar surface area (PSA) | Affects membrane permeability and bioavailability. |

| Topological | Connectivity indices, Shape indices | Describes the size, shape, and branching of the molecule. |

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound

Both ligand-based and structure-based drug design are fundamental approaches in the development of new drugs. nih.govnih.govresearchgate.net

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown, but a set of active molecules (ligands) is available. nih.govresearchgate.net LBDD focuses on the properties of these known ligands to develop a pharmacophore model, which defines the essential structural features required for biological activity. For secoiridoids like those found in olive oil, LBDD approaches have been considered to design new analogs with modulated properties for potential therapeutic use. ciencia-e-vinho.com In the context of this compound, if a series of its analogs with known activities were available, a pharmacophore model could be constructed. This model would highlight the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic features that are critical for its activity.

Structure-Based Drug Design (SBDD): This method relies on the known three-dimensional structure of the target protein. nih.gov Computational techniques like molecular docking are used to predict how a ligand will bind to the target's active site. nih.gov This allows for the rational design of new molecules with improved binding affinity and selectivity. For secoiridoids, SBDD has been proposed to identify novel inhibitors for various targets. For instance, docking studies have been used to propose that glycogen (B147801) phosphorylase-a is a common target for the anti-diabetic effects of iridoids and secoiridoids. nih.gov In the case of this compound, where docking studies have been performed against potential targets like plasmepsin, the structural information from these studies can guide the design of new derivatives with enhanced inhibitory activity.

In Silico Molecular Docking Studies with Potential Target Proteins

In silico molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a specific protein target. researchgate.net This method has been applied to this compound to explore its potential as an inhibitor of various enzymes.

One study investigated the potential of this compound as an antimalarial agent by performing molecular docking against plasmepsin, a key enzyme in the malaria parasite Plasmodium falciparum. researchgate.net The results indicated that this compound exhibited a favorable binding energy, suggesting it could act as a stable inhibitor of this enzyme. researchgate.net

Table 2: Molecular Docking Results of this compound against Plasmepsin

| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| This compound | -9.0 | Not specified in detail | UNK-H ligand |

Data sourced from a molecular docking study on potential antimalarial inhibitors. researchgate.net

The negative Gibbs free energy value of -9.0 kcal/mol for this compound indicates a spontaneous and stable binding to the plasmepsin receptor. researchgate.net This binding was more favorable than that of another tested compound, trimyristin. researchgate.net The study also noted the formation of a hydrogen bond, which contributes to the stability of the ligand-receptor complex. researchgate.net

Furthermore, computational studies on other secoiridoids, such as those from olive oil, have explored their interactions with targets like cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory mechanisms. amazonaws.comnih.govacs.org These studies provide a strong basis for further in silico investigations of this compound against a range of other potential protein targets to elucidate its mechanisms of action for various reported biological activities.

Rational Design and Synthesis of this compound Derivatives for SAR Profiling

The rational design and synthesis of derivatives are a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.net While the synthesis of this compound derivatives specifically for SAR profiling has not been extensively documented, studies on related secoiridoids like oleuropein (B1677263) provide a blueprint for how this could be achieved. nih.govacs.orgnih.gov

The chemical structure of this compound offers several sites for modification. These include the hydroxyl groups on the phenylethyl moiety and the secoiridoid core, as well as the ester and glycosidic linkages. The synthesis of derivatives could involve reactions such as:

Esterification or etherification of the hydroxyl groups to modulate lipophilicity and hydrogen bonding capacity.

Modification of the aglycone part of the molecule to investigate the role of the secoiridoid core in biological activity.

Synthesis of analogs with different aromatic substituents to probe the importance of the phenylethyl group.

For example, semisynthetic protocols have been developed to create lipophilic derivatives of oleuropein by acetylating its hydroxyl groups. nih.govacs.org These derivatives have been evaluated for their antioxidant and anti-inflammatory properties, demonstrating that changes in lipophilicity can significantly impact biological activity. nih.govacs.orgnih.gov Similarly, the synthesis of oleuropein aglycone derivatives has been performed to circumvent the high hydrophilicity and degradability of the parent compound. nih.gov

A proposed strategy for the rational design and synthesis of this compound derivatives is outlined below.

Table 3: Potential Synthetic Modifications of this compound for SAR Profiling

| Target Moiety | Proposed Modification | Rationale |

| Phenylethyl hydroxyls | Acetylation, methylation, benzoylation | To investigate the role of these groups in hydrogen bonding and to modulate lipophilicity. |

| Secoiridoid core | Reduction of the aldehyde, modification of the vinyl ether | To assess the importance of these functional groups for receptor binding. |

| Glycosidic bond | Synthesis of the aglycone or analogs with different sugar moieties | To determine the contribution of the glucose unit to activity and bioavailability. |

| Ester linkage | Hydrolysis to the corresponding carboxylic acid or synthesis of amide analogs | To explore the influence of this linkage on stability and binding. |

The synthesized derivatives would then be subjected to biological screening to establish a comprehensive SAR profile for this compound. This would provide critical insights into the molecular features that govern its activity and would pave the way for the development of more potent and specific therapeutic agents.

Mechanistic Insights into Multifloroside S Cellular and Molecular Biological Activities

Regulation of Cell Proliferation and Colony Formation by Multifloroside

This compound has demonstrated the ability to inhibit the growth and proliferation of cancer cells. This has been observed through various in vitro assays that measure the impact of the compound on cell viability and the ability of single cells to form colonies.

Investigation of Cell Growth Inhibition Kinetics

The inhibitory effect of this compound on cell proliferation is a key area of investigation. The MTT assay, a colorimetric assay that measures cellular metabolic activity, is a common method used to assess the anti-proliferative effects of compounds like this compound. mdpi.com Research has shown that this compound can significantly inhibit the growth of certain cancer cell lines, such as human epidermoid carcinoma A431 cells. mdpi.comnih.gov This inhibition is often dose-dependent, meaning that higher concentrations of this compound lead to greater reductions in cell proliferation. nih.gov The kinetics of this inhibition suggest that this compound interferes with essential cellular processes required for growth. plos.orgresearchgate.net

Methodologies for Colony Formation Assay Analysis

The colony formation assay, also known as a clonogenic assay, is a fundamental technique used to determine the long-term survival and proliferative capacity of cells after treatment with a substance like this compound. abcam.complos.org In this assay, a small number of cells are seeded and allowed to grow until they form visible colonies. mdpi.comabcam.com A single colony is typically defined as an aggregate of more than 50 cells. researchgate.net

The methodology for analyzing the effect of this compound on colony formation involves treating cells with varying concentrations of the compound. mdpi.com After an incubation period, which can be around 12 days, the resulting colonies are fixed and stained, often with crystal violet, to make them visible for counting. mdpi.comresearchgate.net The number and size of the colonies in the treated groups are then compared to the untreated control group. mdpi.com Studies have shown that this compound significantly suppresses the formation of colonies in A431 cells, indicating its ability to inhibit the sustained proliferation of these cancer cells. mdpi.comresearchgate.net This is consistent with the results from short-term proliferation assays like the MTT assay. mdpi.com

Interactive Data Table: Effect of this compound on A431 Cell Colony Formation

| Treatment Group | Concentration (µM) | Relative Colony Formation (%) |

| Control | 0 | 100 |

| This compound | 25 | Significantly Decreased |

| This compound | 50 | Significantly Decreased |

| This compound | 100 | Significantly Decreased |

| This compound | 200 | Significantly Decreased |

Note: This table is a representation of typical results. "Significantly Decreased" indicates a statistically significant reduction in colony formation compared to the control group as reported in research findings. mdpi.comresearchgate.net

Cell Cycle Progression Modulation by this compound

The cell cycle is a series of events that leads to cell division and replication. miltenyibiotec.com this compound has been found to interfere with this process, leading to a halt in cell cycle progression at a specific phase. nih.govresearchgate.net

S-Phase Arrest Mechanisms

Research indicates that this compound induces cell cycle arrest in the S-phase in human epidermoid carcinoma A431 cells. mdpi.comnih.gov The S-phase is the period of the cell cycle during which DNA is replicated. wikipedia.org By arresting cells in this phase, this compound prevents them from proceeding to the G2 and M (mitosis) phases, thereby inhibiting cell division. nih.govresearchgate.net The percentage of cells in the S-phase increases in a concentration-dependent manner following treatment with this compound. nih.gov This S-phase arrest is a key mechanism behind the anti-proliferative activity of the compound. nih.gov The molecular pathways that lead to this arrest may involve the activation of checkpoint controls that detect cellular stress or DNA damage. wikipedia.org

Flow Cytometry-Based Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle. miltenyibiotec.combdbiosciences.commdpi.com This method involves staining the DNA of cells with a fluorescent dye, such as propidium (B1200493) iodide (PI), and then measuring the fluorescence intensity of individual cells as they pass through a laser beam. nih.gov The amount of DNA in a cell corresponds to its phase in the cell cycle; for instance, cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase. miltenyibiotec.com

In studies investigating this compound, A431 cells were treated with the compound for a specific duration, after which they were stained with PI and analyzed by flow cytometry. nih.gov The results of these analyses clearly showed a significant increase in the population of cells in the S-phase, confirming that this compound induces S-phase cell cycle arrest. nih.gov

Interactive Data Table: Effect of this compound on Cell Cycle Distribution in A431 Cells

| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 0 | ~65.16 | ~28.55 | ~6.29 |

| This compound | 25 | Decreased | 31.78 | Decreased |

| This compound | 50 | Decreased | 49.29 | Decreased |

| This compound | 100 | Decreased | 55.30 | Decreased |

| This compound | 200 | Decreased | Significantly Increased | Decreased |

Note: This table presents data from a study on A431 cells treated for 48 hours. nih.gov The values represent the percentage of cells in each phase of the cell cycle.

Reactive Oxygen Species (ROS) Homeostasis Perturbation by this compound

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cells; at low levels, they function as signaling molecules, but at high levels, they can cause cellular damage, a state known as oxidative stress. wikipedia.orgmdpi.comnih.gov this compound has been shown to disrupt the normal balance, or homeostasis, of ROS within cells. mdpi.comresearchgate.net

Studies have demonstrated that treatment with this compound leads to a significant increase in the levels of ROS in A431 cells. mdpi.comnih.gov This increase was observed after treating the cells with this compound for 48 hours. nih.gov The perturbation of ROS homeostasis is another important aspect of this compound's biological activity. researchgate.netmdpi.com The elevated ROS levels can contribute to the cellular stress that leads to cell cycle arrest and inhibition of proliferation. researchgate.net Mitochondria are a primary source of cellular ROS, and the increased ROS levels observed with this compound treatment suggest a potential impact on mitochondrial function. mdpi.comnih.gov The induction of ROS production by this compound highlights its potential to modulate cellular redox signaling and induce oxidative stress in cancer cells. nih.govfrontiersin.org

Measurement of Intracellular ROS Levels

The investigation into the biological activities of this compound has revealed its capacity to modulate intracellular levels of reactive oxygen species (ROS). ROS are chemically reactive species containing oxygen, such as superoxide (B77818) and hydrogen peroxide, that play dual roles within the cell. wikipedia.org At low to moderate concentrations, they function as signaling molecules, while at high concentrations, they can cause oxidative stress and cellular damage. wikipedia.orgfrontiersin.orgnih.gov

In studies involving human epidermoid carcinoma A431 cells, treatment with this compound led to a significant and dose-dependent increase in intracellular ROS levels. mdpi.comnih.govresearchgate.net This effect was observed at concentrations of 50 µM and 100 µM after 48 hours of treatment. mdpi.comnih.govresearchgate.net The measurement of ROS is often conducted using fluorescent probes, such as MitoSox Red, which specifically detects mitochondrial superoxide. nih.govresearchgate.net The increase in fluorescence intensity corresponds to higher levels of ROS. nih.govresearchgate.net While a low concentration of 25 µM also showed a trend towards increased ROS, the results were not always statistically significant. nih.govresearchgate.net

Link between ROS Production and Cellular Responses

The elevated production of ROS induced by this compound is intrinsically linked to its observed effects on cancer cells. nih.govnih.gov In cancer cells, which often exhibit a higher basal level of ROS compared to normal cells, a further increase can push them beyond a tolerable threshold, leading to detrimental outcomes. explorationpub.com The increased ROS levels following this compound treatment have been associated with the suppression of cell proliferation and colony formation in A431 cells. mdpi.comnih.govnih.gov

Furthermore, the generation of ROS is a critical component of the cellular stress response that can trigger various signaling pathways. explorationpub.com In the context of this compound's activity, the increase in ROS is a key factor contributing to the observed S-phase cell cycle arrest. mdpi.comnih.gov This suggests that this compound-induced oxidative stress may activate cell cycle checkpoints that halt cell division. It is important to note that while ROS levels were significantly increased, this did not lead to a significant induction of apoptosis at lower concentrations of this compound. mdpi.comnih.gov This indicates that the cellular response to this compound-induced ROS is primarily cytostatic rather than cytotoxic at these concentrations.

Mitochondrial Function and Energetics Modulation by this compound

Assessment of Mitochondrial Membrane Potential (MMP)

The mitochondrial membrane potential (MMP or ΔΨm) is a critical parameter of mitochondrial health and function, representing the electrochemical potential across the inner mitochondrial membrane. nih.govsartorius.com It is essential for ATP synthesis through oxidative phosphorylation. nih.gov Studies on this compound have demonstrated its ability to modulate the MMP in human epidermoid carcinoma A431 cells. mdpi.comnih.gov

Specifically, treatment with this compound at concentrations of 25 µM, 50 µM, and 100 µM for 48 hours resulted in an increase in MMP compared to control cells. mdpi.comnih.gov The assessment of MMP is commonly performed using fluorescent dyes like JC-10. mdpi.com In healthy cells with a high MMP, JC-10 forms aggregates that emit red fluorescence. mdpi.com Conversely, a decrease in MMP leads to the presence of JC-10 monomers, which emit green fluorescence. mdpi.com The observed increase in MMP following this compound treatment suggests an alteration in mitochondrial activity. mdpi.com

Role of Mitochondria in this compound-Induced Effects

Mitochondria are the primary source of cellular ROS, and the observed increase in ROS levels upon this compound treatment is closely linked to mitochondrial function. mdpi.comnih.gov The concurrent increase in both ROS and MMP suggests a complex interplay where this compound perturbs mitochondrial bioenergetics. mdpi.comnih.gov While an increase in MMP can be associated with hyperactive mitochondria, it can also be a sign of mitochondrial dysfunction, potentially leading to increased electron leakage from the electron transport chain and consequently, higher ROS production.

The modulation of mitochondrial function by this compound appears to be a central mechanism underlying its anti-cancer effects. mdpi.comnih.gov The increase in ROS and MMP, coupled with the induction of S-phase cell cycle arrest, points towards a mitochondrial-mediated pathway of action. mdpi.comnih.gov These findings highlight the mitochondrion as a key organelle in the cellular response to this compound.

Specific Enzyme Target Identification and Modulation (e.g., Plasmepsin)

Enzymatic Inhibition Assays

In silico studies have identified this compound as a potential inhibitor of plasmepsin, an aspartic protease found in the food vacuole of the malaria parasite, Plasmodium. atlantis-press.comlongdom.orginnovareacademics.in Plasmepsin is a crucial enzyme for the parasite as it degrades hemoglobin to provide essential amino acids for its growth and development. longdom.orginnovareacademics.in Therefore, inhibiting this enzyme is a key strategy in the development of antimalarial drugs.

Molecular docking studies, a computational method used to predict the binding affinity and orientation of a ligand to a target protein, have been employed to investigate the interaction between this compound and plasmepsin. atlantis-press.comresearchgate.net These in silico analyses have shown that this compound has the potential to bind to the active site of plasmepsin. atlantis-press.cominnovareacademics.in One study reported a free energy of binding value of -9.0 kcal/mol for this compound with plasmepsin, indicating a stable and favorable interaction. atlantis-press.comresearchgate.net The analysis also identified the formation of a hydrogen bond between the this compound ligand and the receptor. atlantis-press.comresearchgate.net These computational findings suggest that this compound could act as a plasmepsin inhibitor, although this requires confirmation through in vitro enzymatic inhibition assays. atlantis-press.comlongdom.orginnovareacademics.in

Broader Enzymatic Profiling

This compound, a secoiridoid glycoside, is a substrate for certain enzymes, which can alter its structure and biological activity. The primary enzymatic interaction reported is with β-glucosidases (EC 3.2.1.21). These enzymes, belonging to the glycoside hydrolase family, catalyze the hydrolysis of glycosidic bonds in various molecules. mdpi.com In the context of secoiridoids like oleuropein (B1677263), which is structurally related to this compound, β-glucosidase cleaves the glucose moiety. pnas.org This enzymatic action transforms the parent compound into a highly reactive aglycone, which can exhibit potent protein-denaturing and crosslinking activities. pnas.org This activation is a key mechanism in the chemical defense of some plants. pnas.org

While specific, broad-spectrum enzyme inhibition assays for this compound are not extensively detailed in the available literature, studies on similar secoiridoid glycosides provide insights into potential enzymatic targets. For instance, other members of this class have been shown to inhibit various enzymes. Research on related compounds suggests that potential enzymatic targets for this compound could include those involved in inflammatory and signal transduction pathways. numberanalytics.comnih.gov For example, the secoiridoid amarogentin (B1665944) has been found to inhibit phospholipase C (PLC) γ2 and protein kinase C (PKC). nih.gov Another secoiridoid, swertiamarin, has demonstrated inhibitory activity against acetylcholinesterase (AChE). nih.gov These findings suggest that this compound may also interact with a range of enzymes, although direct profiling is required for confirmation.

Table 1: Enzymatic Interactions of Secoiridoid Glycosides This table presents data for secoiridoids structurally or functionally related to this compound to suggest potential areas of enzymatic interaction.

| Secoiridoid Compound | Target Enzyme | Observed Effect | Source |

|---|---|---|---|

| Oleuropein | β-Glucosidase | Enzymatic activation to a reactive aglycone | pnas.org |

| Amarogentin | Phospholipase C (PLC) γ2 | Inhibition of phosphorylation | nih.gov |

| Amarogentin | Protein Kinase C (PKC) | Inhibition | nih.gov |

| Swertiamarin | Acetylcholinesterase (AChE) | Inhibition | nih.gov |

Interrogation of Intracellular Signaling Pathways Affected by this compound

This compound has been shown to exert biological effects, such as anticancer activity, by modulating key intracellular signaling pathways. nih.gov These complex networks transmit signals from the cell surface to the nucleus, governing fundamental cellular processes like proliferation, survival, and apoptosis. genome.jpfrontiersin.org The anticancer potential of this compound has been linked to its ability to induce cell cycle arrest, promote the generation of reactive oxygen species (ROS), and alter the mitochondrial membrane potential in cancer cells. nih.gov

Network pharmacology analyses of plant extracts rich in secoiridoids, including those from Jasminum species, have predicted that these compounds can influence multiple critical signaling cascades. semanticscholar.orgresearchgate.net The primary pathways identified as potential targets for these natural products are the PI3K-Akt and MAPK signaling pathways, which are central regulators of cell fate. nih.govsemanticscholar.orgmatilda.science

Kinase Pathway Regulation

Kinase cascades are crucial components of intracellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound and related compounds appear to interfere with these pathways to exert their effects.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and stress responses. frontiersin.orgnih.gov Studies on extracts containing secoiridoids have indicated a modulatory effect on the MAPK pathway. nih.govsemanticscholar.org For example, a study on Jasminum grandiflorum extract, which contains related compounds, showed it could affect the gene expression of MKK4 and MKK7, which are upstream kinases that activate the JNK and p38 MAPK subgroups. semanticscholar.org Furthermore, other iridoid glycosides have been reported to inactivate the MAPK/ERK signaling pathway in cancer cells. nih.gov Specifically, the secoiridoid amarogentin was found to inhibit the collagen-induced phosphorylation of MAPKs, including ERK, p38, and JNK, in platelets. nih.gov

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. genome.jpmedsci.org Its activation is a common feature in many cancers, promoting survival by inhibiting apoptosis. nih.gov Evidence suggests that secoiridoids can modulate this pathway. Extracts containing these compounds have been associated with changes in the RAS/ERK and AKT/mTOR pathways. nih.gov Network pharmacology studies also strongly predict the PI3K-Akt pathway as a primary target for the therapeutic effects of Jasminum extracts. semanticscholar.orgmatilda.science Inhibition of this pathway can block survival signals, leading to apoptosis in cancer cells. nih.gov

Table 2: Reported Effects of Secoiridoids on Kinase Signaling Pathways

| Compound/Extract | Pathway | Specific Kinase(s) Affected | Observed Effect | Cell Type/Model | Source |

|---|---|---|---|---|---|

| Amarogentin | MAPK | ERK, p38, JNK | Inhibition of phosphorylation | Human platelets | nih.gov |

| Jasminum grandiflorum Extract | MAPK | MKK4, MKK7 | Altered gene expression | Rat model of nephrotoxicity | semanticscholar.org |

| Pharbitis nil Extract (contains secoiridoids) | PI3K/Akt | Akt/mTOR | Modulation of pathway | Colorectal cancer cells | nih.gov |

| TKI258 (FGFR Inhibitor) | PI3K/Akt | Akt | Decreased activity/phosphorylation | Breast cancer cells | nih.gov |

Transcription Factor Modulation

The ultimate targets of many signaling cascades are transcription factors, which regulate gene expression to orchestrate complex cellular responses. wikipedia.org The modulation of these factors is a key mechanism by which bioactive compounds like this compound can influence cell behavior.

Nuclear Factor-kappa B (NF-κB): NF-κB is a crucial transcription factor involved in inflammatory responses, immunity, and cell survival. ecrjournal.com While direct studies on this compound are limited, research on compounds from plants with similar names, such as Polygonum multiflorum, has shown significant inhibition of LPS-induced NF-κB transactivation and nuclear translocation in microglia cells. nih.gov This suggests that compounds with related structures or from related botanical families may possess NF-κB inhibitory activity.

Activator Protein-1 (AP-1): The AP-1 transcription factor, a dimer composed of proteins from the Jun and Fos families, regulates gene expression in response to stimuli like growth factors and stress, controlling processes like proliferation and apoptosis. wikipedia.orgfrontiersin.org The activity of AP-1 is often downstream of the MAPK signaling pathway. amazonaws.com Given the evidence that secoiridoids modulate the MAPK pathway, it is highly probable that they also affect AP-1 activity. Molecular modeling studies have suggested that secoiridoid glucosides can bind to components of the AP-1/matrix metalloproteinase pathway. researchgate.net This interaction could underlie the observed effects of these compounds on cell proliferation and invasion.

Advanced Analytical Methods for Quantification and Metabolomics of Multifloroside

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Quantification

Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) stands as a cornerstone for the quantitative analysis of Multifloroside in complex biological matrices. The high resolution and speed of UHPLC combined with the sensitivity and specificity of MS detection provide a powerful tool for researchers.

The development of a robust UHPLC-MS method for this compound quantification involves the systematic optimization of chromatographic and mass spectrometric conditions. A typical method development process begins with the selection of an appropriate UHPLC column, often a reversed-phase C18 column, to achieve optimal separation from endogenous matrix components. The mobile phase composition, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid to enhance ionization, is carefully optimized through gradient elution to ensure sharp peak shapes and adequate retention of this compound.

Following chromatographic optimization, mass spectrometry parameters are fine-tuned. Electrospray ionization (ESI) is a commonly employed ionization technique for glycosides like this compound, often in the negative ion mode, which can provide a strong signal for the deprotonated molecule [M-H]⁻. The selection of precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is critical for achieving high selectivity and sensitivity.

Once the method is developed, it undergoes rigorous validation according to international guidelines to ensure its reliability. Key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy and Precision: The closeness of the determined value to the true value and the degree of scatter between a series of measurements, respectively.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the biological matrix.

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

While specific validated UHPLC-MS/MS methods for this compound are not extensively detailed in publicly available literature, the general parameters for the analysis of similar glycosides in biological matrices can be summarized.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision (RSD%) | ≤ 15% (≤ 20% for LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Stability | Analyte concentration within ±15% of initial concentration |

For the most accurate and precise quantification, isotope dilution mass spectrometry (ID-MS) is the gold standard. This technique involves the use of a stable isotope-labeled internal standard (SIL-IS) of the analyte of interest. A known amount of the SIL-IS, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the sample preparation process.

The SIL-IS co-elutes with the endogenous analyte and experiences the same extraction losses and matrix effects. By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, highly accurate and precise quantification can be achieved, as the ratio is unaffected by variations in sample preparation and ionization efficiency.

The development of an ID-MS method for this compound would require the chemical synthesis of a stable isotope-labeled version of the molecule, for example, by incorporating ¹³C or ²H atoms. While the application of ID-MS for the absolute quantification of this compound has not been specifically reported, this methodology is widely used for the accurate quantification of various small molecules in complex matrices.

Metabolomics Approaches for Comprehensive Biological Profiling

Metabolomics provides a powerful platform to investigate the in vivo fate of this compound by enabling the comprehensive profiling of its metabolites in biological systems. Both untargeted and targeted approaches are employed to gain a holistic understanding of its biotransformation.

Untargeted metabolomics aims to capture a global snapshot of all detectable metabolites in a biological sample. In the context of this compound research, this approach can be used to identify novel metabolites and to observe broad metabolic changes in response to its administration. Ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is a frequently used platform for untargeted metabolomics due to its high resolution and accurate mass measurement capabilities, which aid in the identification of unknown compounds. nih.gov Studies on Polygonum multiflorum, the plant source of this compound, have utilized UPLC-QTOF-MS to profile the chemical constituents and their changes upon processing. nih.gov

Targeted metabolomics , on the other hand, focuses on the measurement of a predefined set of metabolites. This approach is typically used to quantify known or suspected metabolites of this compound with high sensitivity and specificity. Targeted methods often employ UHPLC coupled with a triple quadrupole mass spectrometer (QqQ-MS) operating in MRM mode. This allows for the accurate quantification of specific metabolic products, such as glucuronide or sulfate (B86663) conjugates, which are common metabolites of glycosides.

The large and complex datasets generated from metabolomics studies require sophisticated data processing and statistical analysis. The typical workflow for metabolomics data analysis includes:

Data Acquisition: Collection of raw data from the LC-MS instrument.

Peak Picking and Alignment: Identification of chromatographic peaks and correction of retention time shifts across different samples.

Normalization: Correction for variations in sample concentration and instrument response.

Statistical Analysis: Application of univariate and multivariate statistical methods to identify significant differences in metabolite profiles between experimental groups.

Advanced Spectroscopic Techniques for In Situ Quantification

While chromatography-mass spectrometry-based methods are powerful for ex vivo quantification, there is a growing interest in techniques that allow for the in situ and real-time monitoring of compounds in biological systems. Advanced spectroscopic techniques, such as Raman spectroscopy and near-infrared (NIR) spectroscopy, offer the potential for non-invasive, in situ quantification.

These vibrational spectroscopic methods provide chemical information based on the interaction of light with the sample. For instance, Raman spectroscopy can provide a detailed chemical fingerprint of a molecule. In plant science, these techniques have been explored for the in situ analysis of various phytochemicals. consensus.app The application of these advanced spectroscopic techniques for the direct in situ quantification of this compound in biological tissues or living organisms is still an emerging area of research and would require the development of specific and sensitive probes or sophisticated data analysis models to deconvolve the complex spectral information from the biological matrix.

Bioanalytical Methodologies for Complex Matrices

The quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates is essential for pharmacokinetic and metabolomic studies. These matrices contain numerous endogenous components that can interfere with the analysis, necessitating the development of highly selective and sensitive bioanalytical methods.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the bioanalysis of small molecules in complex fluids. onlinepharmacytech.info The chromatographic separation provides the initial level of selectivity, while the mass spectrometer offers highly specific detection based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

For iridoid glycosides, various LC-MS/MS methods have been developed and validated for their determination in biological fluids. researchgate.net These methods typically involve a sample preparation step to remove proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard, a compound structurally similar to the analyte, is usually added at the beginning of the sample preparation process to correct for variations in extraction recovery and matrix effects. onlinepharmacytech.info

Metabolomics studies of plants known to contain this compound, such as Morinda officinalis, have utilized ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) to identify and differentiate a wide range of compounds, including numerous iridoid glycosides. nih.govnih.gov Such non-targeted metabolomics approaches can provide a comprehensive profile of the metabolites present and how their levels change in response to various factors. nih.govnih.gov These methodologies could be adapted for targeted quantification of this compound in biological samples.

Table 3: Overview of Bioanalytical Methods for Iridoid Glycosides in Complex Matrices

| Analytical Technique | Sample Preparation | Biological Matrix | Key Advantages |

| LC-MS/MS | Protein Precipitation | Plasma, Urine | High throughput, simple procedure |

| LC-MS/MS | Liquid-Liquid Extraction | Plasma, Tissue Homogenates | High recovery, cleaner extracts |

| LC-MS/MS | Solid-Phase Extraction | Plasma, Urine | High selectivity, concentration of analyte |

| UHPLC-Q-TOF/MS | Methanol Extraction | Plant Extracts, Feces | High resolution, accurate mass for identification of unknowns |

This table summarizes common methodologies used for the analysis of iridoid glycosides, which are applicable to this compound.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for isolating Multifloroside from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like column chromatography (CC) or high-performance liquid chromatography (HPLC). Fractionation guided by bioactivity assays or TLC profiling ensures specificity. For purity validation (>95%), nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential .

- Example Workflow :

| Step | Technique | Purpose |

|---|---|---|

| 1 | Maceration with 70% ethanol | Crude extraction |

| 2 | Vacuum liquid chromatography (VLC) | Preliminary fractionation |

| 3 | Preparative HPLC | Final purification |

| 4 | NMR/MS | Structural confirmation |

Q. How is the structural elucidation of this compound validated in peer-reviewed studies?

- Methodological Answer : Combine spectroscopic data (1D/2D NMR for carbon-proton correlations, HR-MS for molecular formula) with X-ray crystallography if crystals are obtainable. Compare spectral data with existing databases (e.g., SciFinder, Reaxys) to confirm novelty . Discrepancies in NOESY or COSY signals may indicate stereochemical variations requiring computational modeling (e.g., DFT calculations) .

Q. What in vitro assays are standard for evaluating this compound’s biological activity?

- Methodological Answer : Common assays include:

- Antioxidant : DPPH/ABTS radical scavenging, with IC₅₀ values normalized to positive controls (e.g., ascorbic acid).

- Anti-inflammatory : COX-2 inhibition via ELISA or RAW 264.7 macrophage models.

- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7), ensuring triplicate replicates and ANOVA for statistical significance .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across studies be resolved?